molecular formula C22H16Cl2N2O3S B2493857 N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine CAS No. 276263-63-9

N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine

Cat. No. B2493857
CAS RN: 276263-63-9
M. Wt: 459.34
InChI Key: OQDBSIBPUZHILL-UHFFFAOYSA-N
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Description

The synthesis and evaluation of novel compounds containing oxazolyl and sulfonyl groups, such as N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine, have garnered interest due to their potential applications in medicinal chemistry and materials science. These compounds are synthesized for their unique properties and potential biological activities, including antiviral and antitubercular activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from aromatic ketones and aldehydes, leading to the formation of oxazolyl derivatives through processes such as condensation, cyclodehydration, and amidation. For instance, the synthesis of similar sulfonyl and oxazolyl-containing compounds involves the reaction of aromatic ketone with hydroxylamine, followed by condensation with formaldehyde and benzocaine or sulphanilamide to yield the desired products (Dighe, Mahajan, Maste, & Bhat, 2012).

Molecular Structure Analysis

The molecular structure of related compounds often features a combination of sulfonyl, chlorophenyl, and oxazolyl groups, which contribute to the compound's reactivity and potential biological activity. The detailed molecular structure can be determined using techniques such as X-ray crystallography, which provides insight into the conformation, bonding, and stereochemistry of the compound (Rizzoli, Vicini, & Incerti, 2009).

Chemical Reactions and Properties

Compounds containing the oxazolyl and sulfonyl groups participate in various chemical reactions, including nucleophilic substitution, amidation, and electrophilic aromatic substitution. These reactions are pivotal in modifying the chemical structure to achieve desired physical and biological properties. The presence of sulfonyl and oxazolyl groups can significantly influence the compound's reactivity towards different reagents and conditions.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application and synthesis. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions in these compounds can affect their solubility and stability (Rizzoli, Vicini, & Incerti, 2009).

Scientific Research Applications

Synthesis and Biological Activity

  • Research indicates the synthesis and antiviral activity of various sulfonamide derivatives, including compounds similar to N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine. For example, a study by Chen et al. (2010) detailed the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Antimicrobial Properties

  • Compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which is structurally related to the chemical , have been studied for their antimicrobial properties. Apostol et al. (2021) synthesized novel valine-derived compounds with this moiety and evaluated their antimicrobial activity and toxicity, showing potential against Gram-positive bacteria and C. albicans (Apostol et al., 2021).

Synthetic Methodologies

  • Various synthetic methodologies relevant to the production of such sulfonamides have been explored. Kornienko et al. (2014) focused on the synthesis of derivatives of 4-benzylsulfanyl-1,3-oxazole and 1,3-thiazole using available amidophenacylating reagents, a process that could be pertinent to the synthesis of N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine (Kornienko et al., 2014).

Intermolecular Amination

  • The compound's potential use in intermolecular amination processes has been explored. Fan et al. (2009) described an efficient transition-metal-free intermolecular benzylic amidation with sulfonamides, a process that may be relevant for compounds like N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine (Fan et al., 2009).

properties

IUPAC Name

N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3S/c23-16-10-12-17(13-11-16)30(27,28)22-21(25-14-15-6-2-1-3-7-15)29-20(26-22)18-8-4-5-9-19(18)24/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDBSIBPUZHILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine

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